molecular formula C11H12O4 B1517705 Acetic acid, [2-(2-propenyloxy)phenoxy]- CAS No. 53564-65-1

Acetic acid, [2-(2-propenyloxy)phenoxy]-

Cat. No. B1517705
CAS RN: 53564-65-1
M. Wt: 208.21 g/mol
InChI Key: GMLTWIWHRHGZJA-UHFFFAOYSA-N
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Description

Acetic acid, [2-(2-propenyloxy)phenoxy]- is a chemical compound with the molecular formula C₁₂H₁₃NO₄ and a molecular weight of approximately 235.24 g/mol . It is also known by other names, including (o-(allylcarbamoyl)phenoxy)-acetic acid , (o-(N-allylcarbamoyl)phenoxy)-acetic acid , and Benzamide, N-allyl-, o-(carboxymethoxy)- . The compound’s structure consists of a phenoxy group linked to an acetic acid moiety.


Molecular Structure Analysis

The molecular structure of Acetic acid, [2-(2-propenyloxy)phenoxy]- comprises a phenoxy ring connected to an acetic acid group. The allyl group at the 2-position of the phenoxy ring contributes to its unique properties .

Scientific Research Applications

Anti-Inflammatory Activity

  • Acetic acid, [2-(2-propenyloxy)phenoxy]- and its derivatives exhibit notable anti-inflammatory activity. For example, substituted (2-phenoxyphenyl)acetic acids have been shown to have significant anti-inflammatory effects, particularly when halogen substitution is present in the phenoxy ring. One compound, [2-(2,4-Dichlorophenoxy)phenyl]acetic acid, demonstrated a favorable combination of potency and low toxicity, including low ulcerogenic potential (Atkinson et al., 1983).

Applications in Material Science

  • Phloretic acid, a naturally occurring phenolic compound, has been used to enhance the reactivity of molecules towards benzoxazine ring formation. This approach allows for the specific properties of benzoxazine to be easily imparted to aliphatic molecules or macromolecules, highlighting the versatility of phenoxyacetic acids in materials science (Trejo-Machin et al., 2017).

Antioxidant Properties

  • Phenolic derivatives of acetic acid, such as acetaminophen, salicylate, and 5-aminosalicylate, demonstrate potent antioxidant activities. These compounds inhibit lipid peroxidation and act as peroxyl radical scavengers, showcasing the potential of acetic acid derivatives in mitigating oxidative stress (Dinis et al., 1994).

Environmental Applications

  • The use of acetic acid derivatives in environmental applications, such as the adsorption of herbicides like 2,4-dichlorophenoxy-acetic acid from aqueous solutions, has been studied. Granular activated carbon has been utilized to study adsorption equilibrium, kinetics, and thermodynamics, revealing the effectiveness of these compounds in environmental remediation (Aksu & Kabasakal, 2004).

Analytical Chemistry

  • In analytical chemistry, acetic acid derivatives are used for the determination of chlorophenoxy acids using techniques like high-performance liquid chromatography and mass spectrometry. This demonstrates their role in analytical methods for detecting and quantifying environmental contaminants (Mattina, 1991).

Future Directions

: NIST Chemistry WebBook

properties

IUPAC Name

2-(2-prop-2-enoxyphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-2-7-14-9-5-3-4-6-10(9)15-8-11(12)13/h2-6H,1,7-8H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMLTWIWHRHGZJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC=C1OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40653418
Record name {2-[(Prop-2-en-1-yl)oxy]phenoxy}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetic acid, [2-(2-propenyloxy)phenoxy]-

CAS RN

53564-65-1
Record name {2-[(Prop-2-en-1-yl)oxy]phenoxy}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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